7-Chloro-3-iodoquinolin-4-ol

Synthesis efficiency Electrophilic iodination Regioselectivity

7-Chloro-3-iodoquinolin-4-ol (CAS 860236-13-1) is a heterocyclic aromatic compound with the molecular formula C9H5ClINO and a molecular weight of 305.5 g/mol. The compound features a quinoline core with hydroxyl, chlorine, and iodine substituents at positions 4, 7, and 3, respectively.

Molecular Formula C9H5ClINO
Molecular Weight 305.5 g/mol
CAS No. 860236-13-1
Cat. No. B1625601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-iodoquinolin-4-ol
CAS860236-13-1
Molecular FormulaC9H5ClINO
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=C(C2=O)I
InChIInChI=1S/C9H5ClINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)
InChIKeyPOLASDJYPIWKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3-iodoquinolin-4-ol (CAS 860236-13-1) Procurement Specifications and Chemical Identity for Pharmaceutical Intermediate Sourcing


7-Chloro-3-iodoquinolin-4-ol (CAS 860236-13-1) is a heterocyclic aromatic compound with the molecular formula C9H5ClINO and a molecular weight of 305.5 g/mol . The compound features a quinoline core with hydroxyl, chlorine, and iodine substituents at positions 4, 7, and 3, respectively [1]. This halogenated quinolinol derivative serves as a key pharmaceutical intermediate with established utility in the synthesis of 3-Trifluoromethyl Hydroxychloroquine . The compound is characterized by a density of 2.0±0.1 g/cm³ and a boiling point of 352.9±37.0 °C at 760 mmHg , parameters that inform handling and purification protocols during industrial-scale synthesis operations.

Why 7-Chloro-3-iodoquinolin-4-ol Cannot Be Replaced by Generic Quinoline Analogs: Regiochemical and Orthogonal Reactivity Constraints


Generic substitution of 7-Chloro-3-iodoquinolin-4-ol with structurally similar quinoline derivatives fails due to the compound's precise regiochemical substitution pattern (C3-iodo, C4-hydroxy, C7-chloro) which enables orthogonal reactivity that cannot be replicated by other halogenated quinolines . Unlike 7-chloro-4-iodoquinoline (iodine at C4) or 7-chloroquinolin-4-ol (lacking C3 halogen), the C3-iodo/C4-hydroxy arrangement in the target compound provides a specific electrophilic site for cross-coupling reactions while the hydroxyl group at C4 enables subsequent functionalization via O-alkylation or activation to a leaving group . Procurement of alternative quinoline building blocks with different halogen substitution patterns would fundamentally alter downstream reaction outcomes and necessitate complete revalidation of synthetic routes, particularly in the context of regulatory-grade impurity synthesis where exact structural fidelity is non-negotiable .

7-Chloro-3-iodoquinolin-4-ol Quantitative Differentiation Evidence: Comparative Synthesis Efficiency, Orthogonal Reactivity, and Impurity Synthesis Utility


Synthesis Efficiency: Direct Electrophilic Iodination vs. Multi-Step Halogen Exchange Routes

The synthesis of 7-Chloro-3-iodoquinolin-4-ol proceeds via a single-step electrophilic iodination of 7-chloroquinolin-4-ol using N-iodosuccinimide (NIS) in acetic acid at 60°C for 5 hours . In contrast, the preparation of 7-chloro-4-iodoquinoline requires acid-mediated chloride/iodide exchange from 4,7-dichloroquinoline hydrochloride, achieving approximately 90% yield but demanding more stringent acidic conditions and generating additional purification burdens due to the heterogeneous nature of the exchange reaction [1]. The direct iodination route offers operational simplicity and avoids the corrosive acidic waste streams associated with halogen exchange methodologies.

Synthesis efficiency Electrophilic iodination Regioselectivity

Orthogonal Reactivity: Differentiated C3-Iodo vs. C4-Iodo Substitution for Cross-Coupling Selectivity

7-Chloro-3-iodoquinolin-4-ol possesses an iodine atom at the C3 position adjacent to the C4 hydroxyl group, whereas 7-chloro-4-iodoquinoline (CAS 98591-57-2) bears iodine at the C4 position . This regiochemical distinction confers fundamentally different reactivity profiles in transition metal-catalyzed cross-coupling reactions. The C3-iodo position in the target compound is activated by the adjacent electron-withdrawing pyridine nitrogen and the electron-donating C4 hydroxyl group, while the C4-iodo position in the comparator experiences distinct electronic effects from the quinoline nitrogen and lacks the ortho-hydroxyl influence . These electronic differences translate to divergent reaction rates and selectivity patterns in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Cross-coupling Regioselectivity C3 vs. C4 halogenation

Specific Intermediate Utility: Validated Precursor for 3-Trifluoromethyl Hydroxychloroquine Impurity Synthesis

7-Chloro-3-iodoquinolin-4-ol is documented as an intermediate in the synthesis of 3-Trifluoromethyl Hydroxychloroquine (T815840), a known impurity of Hydroxychloroquine (B419750) . Hydroxychloroquine, an antimalarial, antirheumatic, and lupus erythematosus suppressant drug, requires rigorous impurity profiling for regulatory compliance . Unlike generic quinoline building blocks that lack validated impurity synthesis pathways, the target compound has an established role in generating a specific trifluoromethylated impurity reference standard . Alternative starting materials such as 4,7-dichloro-3-(trifluoromethyl)quinoline represent a different synthetic entry point but do not provide the same C3-iodo handle for diversification.

Pharmaceutical impurity Hydroxychloroquine Reference standard

Physicochemical Differentiation: Density and Boiling Point Specifications for Purification Protocol Design

7-Chloro-3-iodoquinolin-4-ol exhibits a density of 2.0±0.1 g/cm³ and a boiling point of 352.9±37.0 °C at 760 mmHg, with a vapor pressure of 0.0±0.8 mmHg at 25°C . In comparison, 7-chloro-4-iodoquinoline (CAS 98591-57-2) has a defined melting point range of 125-129°C , while 7-chloro-3-iodoquinoline (CAS 1424245-91-9, lacking the C4-OH) has a molecular weight of 289.50 g/mol and correspondingly different physical behavior . The elevated boiling point of the target compound (approximately 353°C) relative to its de-hydroxylated analogs necessitates adjusted distillation and sublimation parameters during purification, while the density value informs solvent selection for liquid-liquid extraction and crystallization optimization.

Physical properties Purification Process development

7-Chloro-3-iodoquinolin-4-ol Procurement-Linked Application Scenarios: Where the Evidence Supports Selection


Synthesis of 3-Trifluoromethyl Hydroxychloroquine Impurity Reference Standards

Procurement of 7-Chloro-3-iodoquinolin-4-ol is directly warranted for analytical laboratories and pharmaceutical quality control units requiring synthesis of 3-Trifluoromethyl Hydroxychloroquine (T815840), a known impurity of Hydroxychloroquine . The compound's documented role as an intermediate in this specific impurity synthesis pathway provides a validated starting point for reference standard preparation, eliminating the need for de novo route scouting. This application is supported by the evidence in Section 3 demonstrating the compound's established utility in impurity synthesis .

Regioselective C3 Functionalization of 4-Hydroxyquinoline Scaffolds via Cross-Coupling

Research programs focused on derivatizing the 4-hydroxyquinoline core at the C3 position while preserving the C4-hydroxyl functionality should prioritize 7-Chloro-3-iodoquinolin-4-ol as the building block of choice. The orthogonal reactivity profile established in Section 3, where the C3-iodo group serves as an electrophilic handle for transition metal-catalyzed couplings distinct from C4-iodo regioisomers, enables precise molecular editing that alternative quinoline building blocks cannot provide . This scenario applies to medicinal chemistry campaigns exploring 3-aryl-4-hydroxyquinolines as antimalarial or anti-infective lead compounds .

Process Chemistry Development Requiring Single-Step Halogenation Efficiency

Industrial process development teams seeking to minimize step count and hazardous waste generation in halogenated quinoline production should select 7-Chloro-3-iodoquinolin-4-ol based on the synthesis efficiency evidence presented in Section 3. The single-step electrophilic iodination route using N-iodosuccinimide in acetic acid at 60°C offers operational simplicity compared to acid-mediated halogen exchange protocols required for alternative iodoquinoline derivatives. This efficiency translates to reduced solvent consumption, lower energy input, and simplified waste treatment during scale-up operations.

Analytical Method Development for Hydroxychloroquine Impurity Profiling

Quality control laboratories developing liquid chromatography-mass spectrometry (LC-MS) methods for hydroxychloroquine impurity profiling should procure 7-Chloro-3-iodoquinolin-4-ol as a key intermediate for generating authentic impurity samples . The compound's role in synthesizing 3-Trifluoromethyl Hydroxychloroquine impurity, as documented in Section 3, provides a direct pathway to impurity reference materials essential for method validation, retention time marking, and quantification calibration curves required for regulatory submissions.

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